
Antileishmanial agent-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antileishmanial agent-18 is a compound developed to combat leishmaniasis, a disease caused by protozoan parasites from the genus Leishmania. This disease is prevalent in tropical and subtropical regions and poses significant health risks. The compound is part of ongoing efforts to develop effective and safe treatments for leishmaniasis, which currently lacks a vaccine and relies on chemotherapy with significant side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antileishmanial agent-18 involves multiple steps, including the preparation of intermediate compounds. One common method involves the synthesis of thiourea derivatives, which are then subjected to further reactions to produce the final compound. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Antileishmanial agent-18 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Hydrogen peroxide: for oxidation reactions.
Sodium borohydride: for reduction reactions.
Halogens: for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines .
Scientific Research Applications
Antileishmanial agent-18 has several scientific research applications, including:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: The compound is used to study the biology of Leishmania parasites and their interactions with host cells.
Medicine: It is being investigated as a potential treatment for leishmaniasis, with studies focusing on its efficacy and safety.
Mechanism of Action
The mechanism of action of Antileishmanial agent-18 involves targeting specific molecular pathways in the Leishmania parasites. The compound interferes with the parasite’s ability to synthesize essential biomolecules, leading to its death. Key molecular targets include enzymes involved in the parasite’s metabolic pathways, such as N-myristoyltransferase (NMT). The compound’s activity is also associated with the disruption of mitochondrial function and the generation of reactive oxygen species (ROS), which contribute to the parasite’s death .
Comparison with Similar Compounds
Antileishmanial agent-18 can be compared with other similar compounds, such as:
Amphotericin B: A widely used antileishmanial drug that targets the parasite’s cell membrane.
Miltefosine: An oral drug that disrupts the parasite’s cell membrane and induces apoptosis.
Pentamidine: A drug that interferes with the parasite’s DNA synthesis
Uniqueness
This compound is unique in its specific targeting of N-myristoyltransferase (NMT) and its ability to generate reactive oxygen species (ROS), which are not common mechanisms among other antileishmanial drugs. This makes it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C28H27N3O4 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-[(2S,3R)-4-(benzylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-3-methyl-4-oxo-1H-quinoline-2-carboxamide |
InChI |
InChI=1S/C28H27N3O4/c1-18-24(30-22-15-9-8-14-21(22)25(18)32)27(34)31-23(16-19-10-4-2-5-11-19)26(33)28(35)29-17-20-12-6-3-7-13-20/h2-15,23,26,33H,16-17H2,1H3,(H,29,35)(H,30,32)(H,31,34)/t23-,26+/m0/s1 |
InChI Key |
ULHRBGNAUWFJFG-JYFHCDHNSA-N |
Isomeric SMILES |
CC1=C(NC2=CC=CC=C2C1=O)C(=O)N[C@@H](CC3=CC=CC=C3)[C@H](C(=O)NCC4=CC=CC=C4)O |
Canonical SMILES |
CC1=C(NC2=CC=CC=C2C1=O)C(=O)NC(CC3=CC=CC=C3)C(C(=O)NCC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


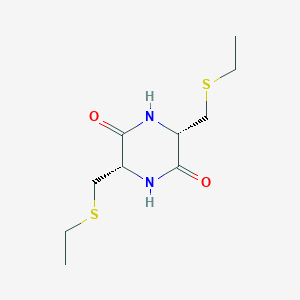

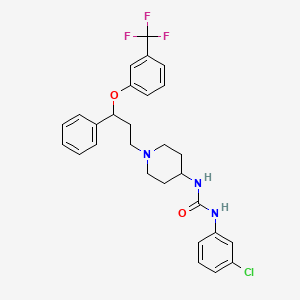
![N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;hydrochloride](/img/structure/B12387178.png)



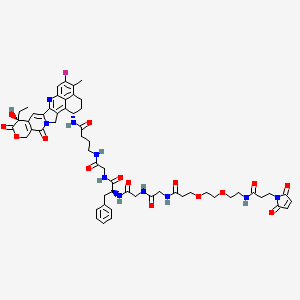
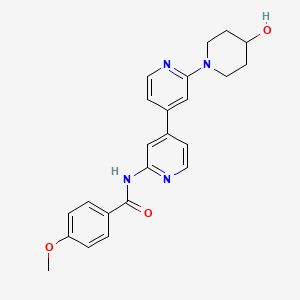
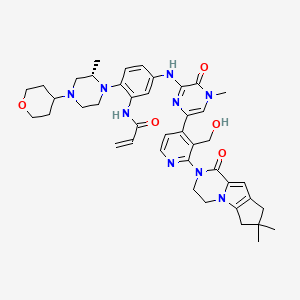

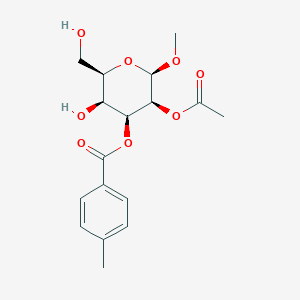
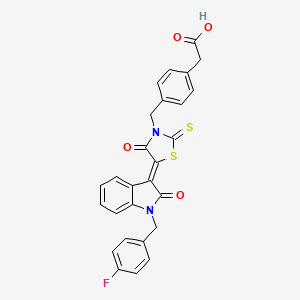
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12387247.png)
